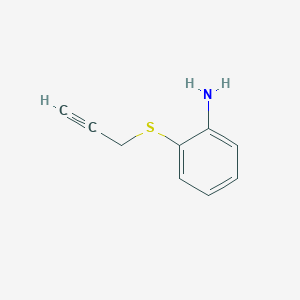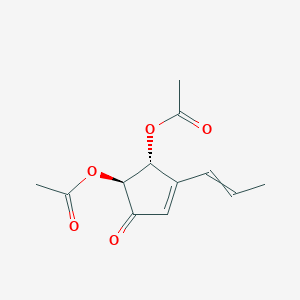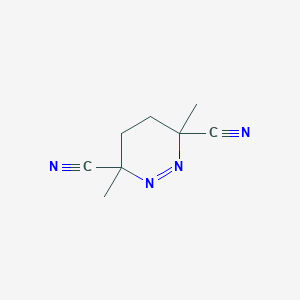
Benzenamine, 2-(2-propynylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-(2-propynylthio)- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group and a 2-(2-propynylthio) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(2-propynylthio)- typically involves the nucleophilic substitution of a halogenated benzene derivative with a propynylthio group. One common method is the reaction of 2-bromo-benzenamine with propynylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 2-(2-propynylthio)- can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: Benzenamine, 2-(2-propynylthio)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group activates the benzene ring towards further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-(2-propynylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-(2-propynylthio)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propynylthio group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Propynylthiobenzene: This compound lacks the amino group and has distinct chemical properties.
Eigenschaften
CAS-Nummer |
58432-15-8 |
|---|---|
Molekularformel |
C9H9NS |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
2-prop-2-ynylsulfanylaniline |
InChI |
InChI=1S/C9H9NS/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 |
InChI-Schlüssel |
UTYCPAKHBAYYMH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)


![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)

